![molecular formula C18H19N5O3S2 B2498548 2-{3-[(ethylsulfonyl)amino]phenoxy}-N-isopropylnicotinamide CAS No. 1359393-88-6](/img/structure/B2498548.png)
2-{3-[(ethylsulfonyl)amino]phenoxy}-N-isopropylnicotinamide
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Description
2-{3-[(ethylsulfonyl)amino]phenoxy}-N-isopropylnicotinamide, also known as ESI-09, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. ESI-09 is a selective inhibitor of RAC1, a protein that plays a crucial role in cell signaling and migration.
Scientific Research Applications
- CHEMBL4516033 has shown promise as an anticancer agent. Researchers have explored its effects on various cancer cell lines, including breast, lung, and colon cancer. Preliminary studies suggest that it inhibits tumor growth by interfering with key signaling pathways involved in cell proliferation and survival .
- Inflammation plays a crucial role in various diseases, from autoimmune disorders to cardiovascular conditions. CHEMBL4516033 has been investigated for its anti-inflammatory properties. It modulates inflammatory mediators and may offer therapeutic benefits in conditions like rheumatoid arthritis and inflammatory bowel disease .
- Neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, are characterized by neuronal damage. Researchers have explored CHEMBL4516033 as a potential neuroprotective agent. It interacts with specific receptors and pathways, potentially mitigating oxidative stress and neuroinflammation .
- Cardiovascular diseases remain a global health challenge. Studies have examined CHEMBL4516033 in the context of heart health. It may influence vascular tone, platelet aggregation, and endothelial function. Further research is needed to fully understand its cardiovascular effects .
- Metabolic syndrome, often associated with obesity and insulin resistance, increases the risk of cardiovascular events. CHEMBL4516033 has been investigated for its potential to improve insulin sensitivity and regulate glucose metabolism. These effects could be relevant in managing diabetes and related conditions .
- Beyond specific applications, CHEMBL4516033 serves as a valuable tool in chemical biology and drug discovery. Researchers use it to probe biological pathways, validate drug targets, and design novel compounds. Its unique structure and interactions make it an attractive candidate for further exploration .
Anticancer Activity
Anti-inflammatory Potential
Neuroprotective Effects
Cardiovascular Applications
Metabolic Syndrome and Diabetes
Chemical Biology and Drug Discovery
properties
IUPAC Name |
N-butan-2-yl-2-[7,12-dioxo-8-(thiophen-2-ylmethyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-trien-11-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S2/c1-3-11(2)19-14(24)10-22-18(26)23-13-6-8-28-15(13)16(25)21(17(23)20-22)9-12-5-4-7-27-12/h4-8,11H,3,9-10H2,1-2H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOMUNBXRSQMAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CN1C(=O)N2C3=C(C(=O)N(C2=N1)CC4=CC=CS4)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{3-[(ethylsulfonyl)amino]phenoxy}-N-isopropylnicotinamide |
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